molecular formula C11H15NO3 B1437284 Methyl 4-(dimethylamino)-2-methoxybenzoate CAS No. 42832-22-4

Methyl 4-(dimethylamino)-2-methoxybenzoate

Cat. No.: B1437284
CAS No.: 42832-22-4
M. Wt: 209.24 g/mol
InChI Key: OEFMHCGYQLYADE-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylamino)-2-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a dimethylamino group and a methoxy group attached to a benzoate core

Scientific Research Applications

Methyl 4-(dimethylamino)-2-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

“Methyl 4-(dimethylamino)-2-methoxybenzoate” is considered hazardous. It is toxic if swallowed or inhaled, fatal in contact with skin, causes skin irritation, causes serious eye damage, and is toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(dimethylamino)-2-methoxybenzoate typically involves the esterification of 4-(dimethylamino)-2-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-(dimethylamino)-2-methoxybenzoic acid+methanolacid catalystMethyl 4-(dimethylamino)-2-methoxybenzoate+water\text{4-(dimethylamino)-2-methoxybenzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(dimethylamino)-2-methoxybenzoic acid+methanolacid catalyst​Methyl 4-(dimethylamino)-2-methoxybenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylamino)-2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted benzoates

Mechanism of Action

The mechanism of action of Methyl 4-(dimethylamino)-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(dimethylamino)benzoate
  • Methyl 2-methoxybenzoate
  • 4-(Dimethylamino)-2-methoxybenzoic acid

Uniqueness

Methyl 4-(dimethylamino)-2-methoxybenzoate is unique due to the presence of both the dimethylamino and methoxy groups on the benzoate core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-(dimethylamino)-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(2)8-5-6-9(11(13)15-4)10(7-8)14-3/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFMHCGYQLYADE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660685
Record name Methyl 4-(dimethylamino)-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42832-22-4
Record name Methyl 4-(dimethylamino)-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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